molecular formula C16H23ClN2O B12769411 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methylphenyl)-, monohydrochloride CAS No. 88069-38-9

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methylphenyl)-, monohydrochloride

Cat. No.: B12769411
CAS No.: 88069-38-9
M. Wt: 294.82 g/mol
InChI Key: RMPHHBSWVYVHDU-UHFFFAOYSA-N
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Description

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methylphenyl)-, monohydrochloride is a synthetic organic compound It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methylphenyl)-, monohydrochloride typically involves the following steps:

    Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Acetamide Formation:

    Tetrahydro-N-(4-methylphenyl) Substitution: The substitution of the tetrahydro-N-(4-methylphenyl) group can be carried out using appropriate reagents and conditions.

    Monohydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methylphenyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolizine derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signaling pathways or metabolic pathways that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizine-7a(5H)-acetamide: A related compound with a similar core structure.

    Tetrahydro-N-(4-methylphenyl)-acetamide: Another compound with a similar substitution pattern.

Uniqueness

1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(4-methylphenyl)-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications. Its distinct chemical structure may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

88069-38-9

Molecular Formula

C16H23ClN2O

Molecular Weight

294.82 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(4-methylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C16H22N2O.ClH/c1-13-4-6-14(7-5-13)17-15(19)12-16-8-2-10-18(16)11-3-9-16;/h4-7H,2-3,8-12H2,1H3,(H,17,19);1H

InChI Key

RMPHHBSWVYVHDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC23CCCN2CCC3.Cl

Origin of Product

United States

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